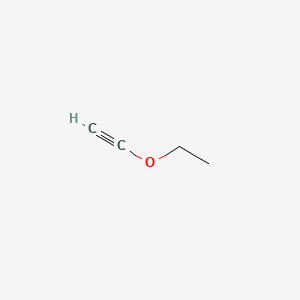

Ethoxyethyne

Vue d'ensemble

Description

Méthodes De Préparation

Ethoxyethyne can be synthesized through several methods. One common synthetic route involves the reaction of ethyl alcohol (ethanol) with acetylene in the presence of a strong base, such as sodium amide (NaNH2), to form this compound . The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production of this compound often involves the use of ethyl vinyl ether and acetylene in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction . This method allows for the efficient production of this compound on a larger scale.

Analyse Des Réactions Chimiques

Ethoxyethyne undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethoxyethyne plays a crucial role in the pharmaceutical industry due to its unique physicochemical properties. Its applications include:

- Solvent for Drug Formulations : this compound is often used as a solvent in the formulation of various pharmaceutical compounds. Its ability to dissolve a wide range of polar and non-polar substances makes it an ideal choice for drug development and manufacturing processes .

- Anesthetic Use : Historically, diethyl ether was one of the first anesthetics used in surgery. Its role as a general anesthetic is well-documented, although its use has declined in favor of newer agents due to safety concerns .

- Excipient in Drug Delivery : As an excipient, this compound serves multiple functions including acting as a plasticizer and surfactant in drug formulations. It enhances the bioavailability of certain drugs by improving their solubility and stability .

Organic Synthesis

This compound is widely utilized in organic chemistry for various synthetic processes:

- Reagent in Chemical Reactions : It is commonly employed as a solvent for Grignard reactions and other organometallic reactions due to its low boiling point and ability to stabilize reactive intermediates .

- Synthesis of Complex Molecules : this compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various functional groups through electrophilic addition reactions .

Industrial Applications

In addition to its applications in pharmaceuticals and organic synthesis, this compound has several industrial uses:

- Fuel Additive : Due to its high volatility and cetane number, this compound is used as a starting fluid for diesel engines. It enhances combustion efficiency and reduces emissions .

- Laboratory Solvent : In laboratory settings, it is frequently used as a solvent for extraction processes and chromatography due to its ability to dissolve diverse organic compounds effectively .

Case Study 1: Use in Drug Formulation

A study published in the Journal of Pharmaceutical Sciences highlights the effectiveness of this compound as a solvent in formulating poorly soluble drugs. The research demonstrated that using this compound improved the dissolution rate of certain active pharmaceutical ingredients (APIs), leading to enhanced bioavailability.

Case Study 2: Anesthetic Properties

Historical data from surgical practices reveal that diethyl ether was extensively used during the 19th century as an anesthetic agent. Despite its decline due to safety concerns regarding flammability and side effects, it laid the groundwork for modern anesthetic practices.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Enhances solubility and stability |

| Anesthetic | Effective pain management | |

| Organic Synthesis | Reagent for Grignard reactions | Stabilizes reactive intermediates |

| Building block for complex molecules | Facilitates diverse functional group formation | |

| Industrial | Fuel additive | Improves combustion efficiency |

| Laboratory solvent | Versatile solvent for extraction processes |

Mécanisme D'action

The mechanism of action of ethoxyethyne involves its interaction with molecular targets through its ethynyl and ethoxy groups. The ethynyl group can participate in nucleophilic addition reactions, while the ethoxy group can act as a leaving group in substitution reactions . These interactions enable this compound to form various products and intermediates in chemical reactions.

Comparaison Avec Des Composés Similaires

Ethoxyethyne is unique among acetylenic ethers due to its specific combination of ethynyl and ethoxy groups. Similar compounds include:

Ethyl vinyl ether (C4H8O): Lacks the triple bond present in this compound, making it less reactive in certain types of reactions.

Diethyl ether (C4H10O): Contains two ethyl groups attached to an oxygen atom, differing significantly in reactivity and applications compared to this compound.

Methyl ethynyl ether (C3H4O): Similar to this compound but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Ethoxyethyne, also known as ethoxyacetylene, is an organic compound with the formula C4H6O. Its structure consists of an ethoxy group (-O-CH2-CH3) attached to an acetylene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of both an ethoxy group and a triple bond between carbon atoms. These structural features contribute to its reactivity and potential for forming complex derivatives that may exhibit enhanced biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound can exhibit significant antimicrobial activity. The presence of the ethoxy group may enhance the solubility and bioavailability of the compound, making it a candidate for further studies in antibacterial and antifungal applications. For instance, sulfonyl chlorides, which share structural similarities, have been investigated for their potential as antibacterial agents due to their ability to modify biological molecules.

2. Anticancer Activity

This compound derivatives have shown promise in anticancer research. Studies involving oxime ethers, which share functional characteristics with this compound, reveal that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, some oxime ethers demonstrated significant inhibition of cell proliferation in breast and lung cancer models . The underlying mechanism may involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures to this compound can modulate inflammatory pathways. The ability to inhibit pro-inflammatory cytokines could position this compound as a potential therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution techniques. Results indicated that specific derivatives exhibited MIC values as low as 8 µg/mL against E. coli, suggesting potent antibacterial properties.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound Derivative A | 8 | E. coli |

| This compound Derivative B | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies have tested the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the exposure duration.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 20 | 24 |

| A549 | 15 | 48 |

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Compounds similar to this compound can act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Modulation of Gene Expression : this compound might influence the expression of genes associated with inflammation and cancer progression.

Propriétés

IUPAC Name |

ethynoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYNMYVRWWCRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-33-0 | |

| Record name | Ether, ethyl ethynyl, polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80239114 | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-80-0 | |

| Record name | Ethyne, ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl ethynyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethynyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxyethyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethoxyethyne?

A1: The molecular formula of this compound is C4H6O. Its molecular weight is 70.09 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, the microwave spectrum of this compound has been studied. []

Q3: How does this compound react with butynedioic acid?

A3: this compound reacts readily with butynedioic acid in ether to form an anhydride product (C12H16O7). This reaction likely proceeds through a bis-ketene intermediate. When the reaction is performed in alcohol, tetraethyl DL-butane-1,2,3,4-tetracarboxylate is obtained. []

Q4: Can this compound be used in peptide synthesis?

A4: Yes, this compound has been employed in peptide synthesis. Boiling equivalent amounts of N-acylamino-acids and amino-ester hydrochlorides with this compound in ethyl acetate containing a small amount of water can produce dipeptides in good yield and optical purity. []

Q5: What is the outcome of reacting this compound with mercaptans?

A5: Ethoxyethynylcarbinols react with mercaptans in the presence of peroxides to yield ethoxy-ethylmercaptobut-1-ene-3-ol derivatives. These compounds can undergo rearrangement to form 2-ethylmercapto-3-methylcrotonaldehyde derivatives. []

Q6: Can this compound be used to synthesize γ-lactones?

A6: Yes, hydrolysis or pyrolysis of 4-hydroxyalkynyl ethers, which can be synthesized from epoxides and ethoxyethynyllithium, leads to the formation of γ-lactones in good yields. []

Q7: How does this compound react with phenols and alcohols?

A7: The reaction of this compound with phenols and alcohols can yield either orthoacetates or ketene acetals depending on the reaction conditions and the steric hindrance of the phenol. []

Q8: Can this compound be used to synthesize rhenabenzenes?

A8: Yes, this compound can react with rhenacyclobutadienes to form rhenabenzenes. These rhenabenzenes exhibit aromatic character, as supported by NMR, X-ray crystallography, and aromatic stabilization energy calculations. [, ]

Q9: How does this compound react with carbon dioxide in the presence of a nickel catalyst?

A9: this compound undergoes a cycloaddition reaction with carbon dioxide in the presence of nickel(0)-phosphine complexes as catalysts to selectively produce 4,5-diethoxy-α-pyrone. [, ]

Q10: What is the role of this compound in the synthesis of osmium clusters?

A10: this compound reacts with a triosmium cluster to form two isomeric ethanol adducts. These adducts are formed by ethoxy group addition to the alkyne moiety. Further reactions can lead to the formation of various osmium clusters containing ethoxyvinylidene and this compound ligands. [, ]

Q11: Can this compound undergo cycloaddition reactions?

A11: Yes, this compound participates in both [2+2] and [4+2] cycloaddition reactions. For example, it reacts with 1-acetyl-2-oxo-1H-indolin-3-ylideneacetophenones to form pyrano[2,3-b]indoles through a [4+2] cycloaddition and 3-propenylideneindolin-2-ones through a [2+2] cycloaddition followed by ring opening. [, ]

Q12: What are the products of photochemical reactions involving this compound?

A12: Photochemical reactions of aromatic ketones with this compound primarily yield alkyl 3,3-diarylacrylates via a [2+2] cycloaddition pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.